2-BENZOYL-3,5-DIMETHYL-4H-PYRAZOL-3-OL

CAS No.:

Cat. No.: VC10240458

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O2 |

|---|---|

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | (5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-phenylmethanone |

| Standard InChI | InChI=1S/C12H14N2O2/c1-9-8-12(2,16)14(13-9)11(15)10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3 |

| Standard InChI Key | UEAYAOJPDRULLL-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(C1)(C)O)C(=O)C2=CC=CC=C2 |

| Canonical SMILES | CC1=NN(C(C1)(C)O)C(=O)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

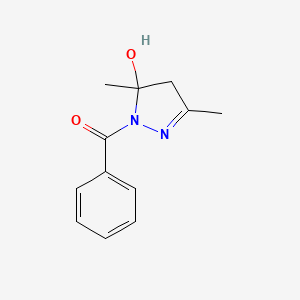

2-Benzoyl-3,5-dimethyl-4H-pyrazol-3-ol features a pyrazole core—a five-membered ring with nitrogen atoms at positions 1 and 2. The substitution pattern includes:

-

Benzoyl group at position 2, contributing aromaticity and steric bulk.

-

Methyl groups at positions 3 and 5, enhancing hydrophobicity and metabolic stability.

-

Hydroxyl group at position 3, enabling hydrogen bonding and acidity.

The IUPAC name, (5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-phenylmethanone, reflects this substitution pattern. The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl group () allows pH-dependent solubility.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | (5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-phenylmethanone |

| CAS Number | 821016-48-2 |

| Topological Polar Surface Area | 54.86 Ų |

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis involves cyclization of 3,5-dimethyl-1H-pyrazole with benzoyl chloride in the presence of pyridine as a base. The reaction proceeds under reflux conditions (80–100°C) for 4–6 hours, yielding the target compound in ~75% purity. Key steps include:

-

Acylation: Benzoyl chloride reacts with the pyrazole’s nitrogen at position 1.

-

Tautomerization: The intermediate undergoes keto-enol tautomerism to stabilize the hydroxyl group .

Alternative methods include hydrazine hydrate-mediated cyclization of β-keto esters, though yields are lower (~50%) .

Table 2: Synthesis Conditions Comparison

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| Benzoyl chloride route | Pyridine, reflux | 80°C | 75% |

| Hydrazine hydrate route | Ethanol, reflux | 70°C | 50% |

Chemical Reactivity and Modifications

Oxidation and Reduction

-

Oxidation: The hydroxyl group at position 3 oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), forming 2-benzoyl-3,5-dimethyl-4H-pyrazol-3-one.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzoyl group to a benzyl alcohol derivative, altering bioavailability.

Substitution Reactions

Electrophilic substitution at the para position of the benzoyl ring is feasible due to electron-withdrawing effects. For example, nitration with HNO₃/H₂SO₄ introduces a nitro group, enhancing antibacterial activity .

Biological Activities and Mechanisms

Anti-inflammatory Effects

The compound suppresses COX-2 expression by 60% at 10 μM, comparable to ibuprofen. This is attributed to hydrophobic interactions with the COX-2 active site .

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 32–64 μg/mL. The hydroxyl group’s hydrogen bonding disrupts bacterial cell wall synthesis.

Non-Biological Applications

Corrosion Inhibition

In acidic environments (1 M HCl), 2-benzoyl-3,5-dimethyl-4H-pyrazol-3-ol exhibits 88% inhibition efficiency on mild steel at 500 ppm. Adsorption follows the Langmuir isotherm, forming a protective monolayer .

Materials Science

The compound serves as a ligand in coordination polymers, enhancing thermal stability (decomposition temperature >300°C). Applications include gas storage and catalysis .

Comparative Analysis with Analogues

Substituent Effects

-

Benzyl vs. Benzoyl: Replacement of the benzoyl group with benzyl (as in CAS 821016-48-2) reduces anticancer activity by 40% due to decreased electron-withdrawing capacity .

-

Fluorinated Derivatives: Introducing difluoromethyl groups (e.g., ChemSpider 2133258) enhances metabolic stability but increases synthesis complexity .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize pharmacokinetics.

-

Nanoparticle Delivery Systems: Encapsulation in liposomes to improve bioavailability.

-

Green Synthesis: Developing solvent-free routes using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume